REACTION_CXSMILES
|
[C:1](=[O:8])([O:5][CH2:6][CH3:7])OCC.[H-].[Na+].[CH2:11]([OH:13])[CH3:12].[OH2:14].[C:15]1([CH3:21])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[CH2:21]([O:13][C:11]1[CH:7]=[C:6]2[C:15]([C:16]([OH:14])=[CH:17][C:1](=[O:8])[O:5]2)=[CH:20][CH:12]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2|
|
Name
|
4-Benzyloxy-2-hydroxy-acetophenone
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)=O
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the starting material
|
Type
|
CUSTOM
|
Details
|
This solution was then taken in an addition funnel
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
a distillation apparatus (double jacketed-splitter heads) with a condenser, a thermocouple, and a thermometer to read
|
Type
|
TEMPERATURE
|
Details
|
The reaction flask was heated to 110°-115° C. with a heating mantle during the addition
|
Type
|
CUSTOM
|
Details
|
is removed as an azeotrope with toluene
|
Type
|
ADDITION
|
Details
|
Additional toluene was added through the addition funnel
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for ~5 hrs
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The contents of the reaction flask were transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
to separate into two phases
|
Type
|
FILTRATION
|
Details
|
filtered under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from hot methanol
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C2C(=CC(OC2=C1)=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |